N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodiazole, pyridine, and pyrazole moiety
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-26-18-9-3-2-8-15(18)23-19(26)10-6-12-22-20(27)17-13-16(24-25-17)14-7-4-5-11-21-14/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,22,27)(H,24,25) |
InChI Key |
NGCALJNKJQMXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(PYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodiazole, pyridine, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
